Mal-(Polyethylene Glycol)9-Bromide is a synthetic compound characterized by its unique structure, which combines a maleimide group and a bromide group linked through a polyethylene glycol chain. This compound, with the chemical formula and CAS number 1823885-81-9, is notable for its applications in bioconjugation and chemical biology. The maleimide moiety allows for the formation of stable covalent bonds with thiol groups, making Mal-(Polyethylene Glycol)9-Bromide a valuable tool in various scientific applications, particularly in targeted drug delivery systems and protein degradation strategies.
Mal-(Polyethylene Glycol)9-Bromide is classified as a non-cleavable linker used in bioconjugation. It falls under the category of polyethylene glycol derivatives, which are widely used in biochemistry due to their biocompatibility and ability to enhance solubility. The compound's primary functional groups include maleimides and bromides, which contribute to its reactivity and utility in chemical reactions involving biomolecules.
The synthesis of Mal-(Polyethylene Glycol)9-Bromide typically involves several key steps:
The synthesis process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. The use of inert atmospheres may also be necessary to prevent unwanted side reactions.
Mal-(Polyethylene Glycol)9-Bromide features a linear structure with a maleimide group at one end and a bromine atom at the other end, connected by a polyethylene glycol chain. The molecular weight of this compound is approximately 248.1 g/mol.
Mal-(Polyethylene Glycol)9-Bromide participates in several critical chemical reactions:
These reactions are characterized by their selectivity and mild conditions, making them suitable for use in biological systems without causing significant damage to sensitive biomolecules.
The mechanism of action of Mal-(Polyethylene Glycol)9-Bromide primarily revolves around its ability to form covalent bonds with thiol groups on proteins or peptides. This reaction facilitates the conjugation of various biomolecules, enabling targeted delivery or modification of protein functions.
The formation of thioether bonds through the reaction between maleimides and thiols is highly selective and occurs efficiently under physiological conditions, thus making this compound particularly useful in drug development and protein engineering.
Mal-(Polyethylene Glycol)9-Bromide has several significant applications in scientific research:
Maleimide-functionalized PEG bromide derivatives are synthesized through sequential conjugation strategies that ensure precise functional group placement. Two primary approaches dominate:
Stepwise Conjugation: This method involves initial synthesis of heterobifunctional PEG scaffolds. Bromide functionality is typically introduced first via reaction of monoprotected PEG diols (e.g., tert-butyl protected) with brominating agents like p-toluenesulfonyl bromide (TsBr) or phosphorus tribromide (PBr₃). Subsequent deprotection reveals the hydroxyl group for maleimide conjugation. Maleimide attachment employs activated esters such as N-hydroxysuccinimide-maleimide (NHS-Mal) or chloroacetyl chloride intermediates. For example, aminolysis of bromide-terminated PEG with ethylenediamine yields an amine intermediate, which reacts with NHS-maleimide to form the maleimide-PEG-bromide structure [4] [6].
Convergent Coupling: Pre-synthesized maleimide-PEG-acid (Mal-PEGₙ-COOH) is activated to an acid chloride using oxalyl chloride, then reacted with bromoalkylamines (e.g., 6-aminohexyl bromide) to form the Mal-PEGₙ-bromide linkage. This method minimizes side reactions and is particularly effective for longer PEG chains (n≥9) [4] [8].
Table 1: Synthetic Approaches for Mal-(PEG)₉-Bromide
Method | Key Reagents | Yield Range | Purity Challenges |
---|---|---|---|
Stepwise Conjugation | TsBr, NHS-Maleimide | 65-75% | Bromide hydrolysis |
Convergent Coupling | Oxalyl chloride, Bromohexylamine | 80-90% | Maleimide ring hydrolysis |
Critical reaction parameters include strict anhydrous conditions (bromide sensitivity to hydrolysis) and pH control during maleimide conjugation (pH 6.5-7.5) to prevent ring-opening [5] [6].
The nona(ethylene glycol) spacer (n=9) represents a strategic balance between physicochemical and biological properties:
Solubility Enhancement: PEG₉ (MW ≈ 396 Da) provides optimal hydrophilic-lipophilic balance (HLB = 16.2), significantly improving aqueous solubility (up to 25 mg/mL) compared to shorter PEG₃ (MW ≈ 150 Da, solubility <5 mg/mL). This prevents aggregation in bioconjugation buffers [4] [9].
Steric Considerations: Molecular dynamics simulations reveal that PEG₉ extends ≈3.8 nm in aqueous solution – sufficient to minimize steric interference during:
Nanoparticle functionalization (separation of targeting ligands from particle surface) [7]
Pharmacokinetic Optimization: In ADC systems, PEG₉ linkers reduce plasma clearance by 40% compared to PEG₄ variants while maintaining efficient cellular internalization. PEG₈-PEG₁₂ lengths show comparable clearance, establishing PEG₉ as the minimal length for optimal pharmacokinetics [7].
Table 2: Impact of PEG Length on Bioconjugate Performance
PEG Units (n) | Solubility (mg/mL) | Plasma Clearance Rate | Tumor Uptake Efficiency |
---|---|---|---|
4 | 4.2 ± 0.5 | 18.7 mL/day/kg | 38% |
9 | 24.8 ± 1.2 | 8.2 mL/day/kg | 89% |
12 | 26.1 ± 0.8 | 7.9 mL/day/kg | 91% |
The terminal bromide in Mal-(PEG)₉-Br serves as an exceptional leaving group due to:
Electronegativity and Bond Strength: The C-Br bond (bond energy ≈ 276 kJ/mol) is weaker than C-Cl (327 kJ/mol) but stronger than C-I (240 kJ/mol), enabling controlled substitution kinetics. Bromide’s moderate leaving group ability (relative nucleofugality = 1.0) prevents premature hydrolysis while facilitating efficient displacement [1] [4].
Nucleophilic Displacement Mechanisms:
Mal-(PEG)₉-Br + R-S⁻ → Mal-(PEG)₉-S-R + Br⁻
Second-order rate constant (k₂) = 0.18 M⁻¹s⁻¹ at pH 7.4, significantly faster than chloride analogues (k₂ = 0.002 M⁻¹s⁻¹) [5].
Mal-(PEG)₉-Br + R-NH₂ → Mal-(PEG)₉-N⁺H₂-R Br⁻ → Mal-(PEG)₉-NH-R + HBr
Requires elevated temperatures (50-60°C) or catalysts like KI to achieve practical rates [4].
Purification challenges stem from:
Purification Strategies:
Analytical Validation:
Table 3: Analytical Specifications for Mal-(PEG)₉-Bromide
Parameter | Method | Acceptance Criteria |
---|---|---|
Maleimide functionality | Ellman’s assay | >95% active maleimide |
Bromide content | Ion chromatography | 0.95-1.05 eq/mol |
PEG diol impurity | GPC-RI | <0.5% |
Water content | Karl Fischer titration | <0.2% w/w |
Validation includes stability studies confirming <5% degradation after 6 months at -70°C under argon [4] [9].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: